Diflomotecan - 220997-97-7

Diflomotecan

Catalog Number: EVT-264668
CAS Number: 220997-97-7
Molecular Formula: C21H16F2N2O4
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diflomotecan is an organic heteropentacyclic compound that is (5R)-8-[(6,7-difluoroquinolin-3-yl)methyl]-5-ethyl-5-hydroxy-1,4,5,8-tetrahydrooxepino[3,4-c]pyridine-3,9-dione in which position 7 of the oxepinopyridine moiety is joined to position 3 of the difluoroquinoine ring by a single bond. An E-ring modified camptothecin analogue that has greater lactone stability in plasma compared with other topoisomerase I inhibitors. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an antineoplastic agent. It is an organic heteropentacyclic compound, an organofluorine compound, a tertiary alcohol, an epsilon-lactone and an organonitrogen heterocyclic compound. It is functionally related to a (R)-homocamptothecin.
Diflomotecan is under investigation in clinical trial NCT00080015 (Diflomotecan (BN80915) Administered Once Every 3 Weeks in Treating Patients With Sensitive Small Cell Lung Cancer (SCLC)).

Homocamptothecin (hCPT)

Compound Description: Homocamptothecin (hCPT) is a derivative of camptothecin and the parent compound of diflomotecan. It acts as a topoisomerase I inhibitor and exhibits potent antitumor activity. []

Relevance: Diflomotecan is a 10,11-difluoro derivative of homocamptothecin. It retains the topoisomerase I inhibitory activity of hCPT but displays enhanced plasma stability compared to other camptothecins, including hCPT itself. [, ]

Camptothecin (CPT)

Compound Description: Camptothecin (CPT) is a naturally occurring alkaloid known for its potent antitumor activity. It acts as a topoisomerase I inhibitor, preventing the religation of single-stranded DNA breaks created during DNA replication. [, , ]

Relevance: Diflomotecan belongs to the family of camptothecin analogs, specifically classified as a homocamptothecin. While sharing the same mechanism of action as CPT, targeting topoisomerase I, diflomotecan demonstrates improved plasma stability due to its E-ring modification. [, , ]

Irinotecan

Compound Description: Irinotecan is a semisynthetic camptothecin analog that acts as a prodrug. It is metabolized to SN-38, its active metabolite, which inhibits topoisomerase I and exhibits antitumor activity. [, , , , ]

Topotecan

Compound Description: Topotecan is a water-soluble camptothecin analog that directly inhibits topoisomerase I. It is used in cancer treatment and exhibits antitumor activity against various cancer types. [, , , , ]

BN80942

Compound Description: BN80942 is the open lactone form of diflomotecan, produced through hydrolysis in plasma. [, ]

Relevance: While diflomotecan itself possesses greater lactone stability than other camptothecins, it still undergoes hydrolysis to form BN80942. The pharmacokinetics of both diflomotecan and BN80942 are studied in clinical trials to understand the drug's behavior in the body. [, ]

MJ-III-65 (NSC 706744)

Compound Description: MJ-III-65 is an indenoisoquinoline, a class of non-camptothecin topoisomerase I inhibitors. It displays potent antitumor activity. []

Relevance: Although structurally different from diflomotecan, MJ-III-65 shares the same target, topoisomerase I. This highlights the importance of topoisomerase I as a target in cancer therapy and emphasizes the potential of different classes of inhibitors, including camptothecins like diflomotecan. []

NSC 724998

Compound Description: NSC 724998 belongs to the indenoisoquinoline class of topoisomerase I inhibitors. It demonstrates antitumor activity against various cancer types. []

Relevance: Similar to MJ-III-65, NSC 724998, despite its structural difference from diflomotecan, targets topoisomerase I, reinforcing the significance of this enzyme in cancer treatment. []

9-Nitrocamptothecin

Compound Description: 9-Nitrocamptothecin is a camptothecin analog known for its antitumor properties. Liposomal formulations of 9-nitrocamptothecin have been studied for their potential in treating lung malignancies. []

Relevance: Both 9-nitrocamptothecin and diflomotecan belong to the camptothecin family and share a common target, topoisomerase I. The exploration of different camptothecin analogs, including diflomotecan and 9-nitrocamptothecin, showcases the ongoing efforts to identify more effective and tolerable therapies within this class of anticancer agents. []

Rubitecan

Compound Description: Rubitecan is a camptothecin analog investigated for its antitumor activity. Various administration routes, including oral and transdermal, have been explored for rubitecan. []

Relevance: Both rubitecan and diflomotecan belong to the camptothecin family, highlighting the diversity within this class of antitumor agents. The ongoing research on different camptothecins, including diflomotecan and rubitecan, demonstrates the continuous efforts to optimize these compounds for improved efficacy and tolerability. []

Lurtotecan

Compound Description: Lurtotecan is a camptothecin analog that acts as a topoisomerase I inhibitor. It has been investigated for its potential as an anticancer agent. [, ]

Relevance: Lurtotecan, like diflomotecan, belongs to the camptothecin family and exerts its antitumor effects by inhibiting topoisomerase I. The development of various camptothecin analogs, including lurtotecan and diflomotecan, exemplifies the continued exploration of this class of compounds in cancer treatment. [, ]

Exatecan

Compound Description: Exatecan is a potent camptothecin analog known for its antitumor properties. [, ]

Relevance: Exatecan and diflomotecan are both members of the camptothecin family, highlighting the diversity and ongoing research within this class of anticancer agents. The development and investigation of various camptothecins, including exatecan and diflomotecan, demonstrate the continuous efforts to optimize these compounds for enhanced therapeutic benefits. [, ]

Silatecan

Compound Description: Silatecan is a camptothecin analog recognized for its antitumor activity. []

Relevance: Silatecan, alongside diflomotecan, belongs to the camptothecin family, showcasing the variety within this class of antitumor agents. The research and development of diverse camptothecins, including silatecan and diflomotecan, highlight the continuous pursuit of identifying more potent and tolerable therapies within this class of compounds. []

Grimatecan (ST1481)

Compound Description: Grimatecan (ST1481) is a novel camptothecin analog that exhibits promising antitumor activity. []

Relevance: Grimatecan, like diflomotecan, belongs to the camptothecin family, demonstrating the ongoing development of new analogs within this class. The exploration of different camptothecin derivatives, including grimatecan and diflomotecan, underscores the continuous search for more effective and safer anticancer therapies within this category. []

Jervine

Compound Description: Jervine is an alkaloid compound identified through virtual screening as a potential inhibitor of TBX3, a transcription factor implicated in breast cancer. []

Relevance: While structurally unrelated to diflomotecan, jervine's identification as a potential TBX3 inhibitor highlights the significance of exploring diverse chemical entities for anticancer activity. Both compounds represent potential avenues for developing novel cancer therapies, albeit targeting different molecular pathways. []

Source and Classification

Diflomotecan is classified as an E-ring modified camptothecin analogue, which enhances its stability and efficacy as a topoisomerase I inhibitor. It was developed to improve upon the pharmacological properties of traditional camptothecin derivatives, particularly in terms of lactone stability in plasma. Diflomotecan has demonstrated significant cytotoxic activity against various cancer cell lines and is currently undergoing clinical trials for its potential use in cancer therapy .

Synthesis Analysis

The synthesis of diflomotecan employs several innovative approaches:

  1. Asymmetric Synthesis: The compound can be synthesized using asymmetric acetate aldol additions to pyridine ketone substrates. This method allows for the selective formation of the desired stereoisomer, which is crucial for its biological activity .
  2. De Novo Pyridone Approach: This method involves constructing the complex structure of diflomotecan from simpler precursors through a series of carefully controlled reactions. The approach emphasizes the importance of stereochemistry in achieving high yields of the target compound .
  3. Reaction Conditions: Typical reaction conditions include the use of specific solvents and temperature control to optimize yield and purity. For instance, reactions may be conducted under an inert atmosphere to prevent oxidation and degradation of sensitive intermediates.
Molecular Structure Analysis

Diflomotecan’s molecular structure features a modified camptothecin backbone with distinct functional groups that enhance its interaction with biological targets. Key aspects include:

  • Core Structure: The compound retains the characteristic lactone ring common to camptothecins but includes modifications that improve stability and solubility.
  • Stereochemistry: The precise arrangement of atoms in diflomotecan is critical for its biological activity; thus, stereochemical purity is a focal point during synthesis.
  • Molecular Weight: Diflomotecan has a molecular weight that supports its pharmacokinetic profile, facilitating oral bioavailability and tissue distribution .
Chemical Reactions Analysis

Diflomotecan undergoes several key chemical reactions relevant to its therapeutic action:

  1. Topoisomerase I Inhibition: The primary reaction involves the binding of diflomotecan to topoisomerase I, leading to the stabilization of DNA-topoisomerase complexes during DNA replication. This inhibition results in DNA damage and subsequent apoptosis in cancer cells.
  2. Hydrolysis Reactions: In physiological conditions, diflomotecan can undergo hydrolysis, affecting its lactone form's stability and bioavailability. Understanding these reactions is crucial for optimizing dosage forms .
  3. Metabolic Pathways: Following administration, diflomotecan is subject to metabolic transformations that can influence its efficacy and safety profile.
Mechanism of Action

Diflomotecan exerts its anticancer effects primarily through:

  • Inhibition of Topoisomerase I: By binding to the enzyme's active site, diflomotecan prevents the relaxation of supercoiled DNA necessary for replication and transcription.
  • Induction of DNA Damage: The stabilization of the DNA-topoisomerase complex leads to double-strand breaks during DNA replication, triggering cellular apoptosis.
  • Pharmacokinetics: Studies indicate that oral administration results in a mean bioavailability of approximately 72%, with pharmacokinetic parameters supporting linear absorption across various doses .
Physical and Chemical Properties Analysis

Diflomotecan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl acetamide and other organic solvents but has limited aqueous solubility.
  • Stability: The compound shows enhanced stability compared to traditional camptothecins due to modifications in its E-ring structure.
  • Melting Point: Specific melting point data are essential for understanding its thermal properties during formulation development.

These properties are critical for determining appropriate storage conditions and formulation strategies for clinical use.

Applications

Diflomotecan holds promise in several scientific applications:

  • Cancer Therapy: As an investigational drug, diflomotecan is primarily being studied for its efficacy against various solid tumors, including colon cancer .
  • Pharmacological Research: Its unique mechanism offers insights into topoisomerase inhibition mechanisms and potential resistance pathways in cancer treatment.
  • Drug Development: Ongoing research aims to optimize diflomotecan's formulation for improved bioavailability and reduced side effects.
Introduction to Camptothecin Derivatives and Homocamptothecins

Historical Development of Camptothecin-Based Therapeutics

Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata in 1966, demonstrated potent antitumor activity in preliminary studies but faced significant pharmacological challenges. The natural compound exists in equilibrium between a bioactive lactone form and an inactive carboxylate form under physiological conditions, with rapid hydrolysis to the carboxylate form occurring at neutral to alkaline pH [1] [3]. Early clinical trials in the 1970s utilized the water-soluble sodium salt formulation (carboxylate form), which exhibited unpredictable toxicity profiles including hemorrhagic cystitis, myelosuppression, and gastrointestinal toxicities, leading to discontinuation of development [1] [5]. The discovery of DNA topoisomerase I (Top1) as CPT's molecular target in 1985 revived interest in this compound class [1]. Top1 inhibition occurs through stabilization of the covalent Top1-DNA complex, forming a ternary complex that prevents DNA relegation during replication and transcription, ultimately leading to lethal DNA double-strand breaks [1] [6].

This mechanistic understanding spurred development of semi-synthetic analogs with improved pharmacological properties. Two derivatives achieved clinical success: topotecan (1996 approval) for ovarian and small-cell lung cancer, and irinotecan (1994 Japan, 1996 USA) for colorectal cancer [2] [8]. Irinotecan functions as a prodrug requiring activation by carboxylesterases to its 100-1000-fold more potent metabolite, SN-38 [8]. Despite their clinical utility, these agents retained significant limitations including variable metabolic activation (irinotecan), chemical instability of the E-ring lactone, and suboptimal pharmacokinetic profiles that contributed to toxicity and variable efficacy [1] [3]. These limitations highlighted the need for novel CPT analogs with enhanced stability and targeted delivery.

Table 1: Evolution of Camptothecin-Based Therapeutics

GenerationRepresentative CompoundsKey DevelopmentsPrimary Limitations
First (1960s-70s)Natural camptothecin (sodium salt)Initial discovery and isolation; Broad-spectrum antitumor activity in preclinical modelsSevere unpredictable toxicity; Rapid lactone hydrolysis; Poor solubility
Second (1990s)Topotecan, IrinotecanFDA approvals; Improved water solubility; Topoisomerase I target validationVariable metabolic activation (irinotecan); Moderate lactone instability; Hematological and GI toxicity
Third (2000s)Belotecan, ExatecanAlternative solubilizing groups; Expanded indicationsLimited improvement in lactone stability; Resistance development
Novel E-Ring ModifiedDiflomotecan, HomocamptothecinsSeven-membered beta-hydroxylactone; Enhanced lactone stability; Prolonged target engagementComplex synthesis; Ongoing clinical evaluation

Emergence of E-Ring-Modified Homocamptothecins (hCPTs)

The E-ring lactone of camptothecins represents both a pharmacophoric requirement and the primary site of instability. Traditional six-membered α-hydroxy-δ-lactone ring undergoes rapid pH-dependent hydrolysis in plasma, converting to the inactive carboxylate form that exhibits 100-fold lower affinity for Top1 [3] [4]. This hydrolysis follows first-order kinetics with a half-life as short as 22 minutes at physiological pH (7.4), severely limiting the therapeutic window [3]. Medicinal chemistry efforts focused on stabilizing this critical pharmacophore while preserving Top1 inhibitory activity led to the development of homocamptothecins (hCPTs), characterized by a seven-membered β-hydroxy-ε-lactone E-ring [1] [3].

The homocamptothecin structure features a methylene spacer inserted between the C20 hydroxyl group and the carbonyl carbon of the classic lactone ring, expanding the ring size while retaining the crucial (S)-configured hydroxyl group at position 20 [3] [9]. This strategic modification fundamentally altered the molecular stability profile without compromising target engagement. The expanded lactone ring demonstrated markedly enhanced hydrolytic stability due to reduced ring strain and decreased susceptibility to nucleophilic attack at the carbonyl carbon [3]. X-ray crystallographic studies confirmed that hCPTs maintain the critical hydrogen bonding interactions with Top1 residues Arg364 and Asp533, essential for stabilizing the ternary complex [3] [4].

Comparative studies revealed that hCPT derivatives maintained potent Top1 inhibition while exhibiting significantly prolonged plasma half-lives. The lactone fraction remained above 50% after 24 hours in human plasma for leading hCPTs, compared to less than 10% for unmodified CPT under identical conditions [3]. This enhanced stability translated to prolonged tumor exposure and improved efficacy in xenograft models. Additionally, the expanded E-ring configuration reduced affinity for serum albumin, minimizing sequestration of the active lactone form [1]. Importantly, hCPTs demonstrated activity against cancer cell lines with acquired resistance to conventional CPTs, suggesting potential for overcoming clinical resistance [3] [9].

Table 2: Lactone Stability Profiles of Camptothecin Derivatives

CompoundE-Ring StructureLactone Half-life (pH 7.4)Lactone Fraction at 4h (Human Plasma)Key Structural Feature
Camptothecin6-membered α-hydroxylactone~22 minutes<10%Basic pentacyclic structure
Topotecan6-membered modified lactone~75 minutes20-30%9-dimethylaminomethyl substitution
Irinotecan6-membered lactone~30 minutes<15%10-[bis(1-piperidino)carbonyloxy]
Homocamptothecin7-membered β-hydroxylactone>240 minutes>65%Methylene spacer at C21
Diflomotecan7-membered β-hydroxylactone>300 minutes>70%10,11-Methylenedioxy substitution

Rationale for Diflomotecan as a Novel hCPT Analogue

Diflomotecan (BN80915) emerged as a leading clinical candidate among hCPT derivatives through strategic structural optimization. Its development addressed both pharmacological limitations of conventional CPTs and opportunities for enhanced target engagement identified within the hCPT scaffold. Diflomotecan features a 10,11-methylenedioxy substitution on the A-ring combined with the expanded seven-membered lactone characteristic of homocamptothecins [3] [9]. This dual modification strategy aimed to synergistically enhance both target affinity and plasma stability.

The methylenedioxy substituent at C10-C11 positions significantly enhances Top1 inhibitory potency through improved DNA intercalation and optimized binding interactions within the Top1-DNA cleavage complex. Molecular modeling studies indicate this substituent occupies a hydrophobic pocket adjacent to the cleavage site, providing additional van der Waals interactions that stabilize the ternary complex [1] [9]. Biochemical assays demonstrate that diflomotecan induces Top1-DNA cleavable complexes with greater efficiency and persistence compared to both CPT and first-generation hCPTs [3]. The compound exhibits a prolonged residence time in the ternary complex, effectively "trapping" Top1 on DNA for extended durations that exceed those achieved by irinotecan or topotecan [1].

Diflomotecan demonstrates superior cytotoxic potency across diverse human cancer cell lines, with IC50 values typically in the low nanomolar range (1-10 nM), representing a 5- to 50-fold enhancement compared to topotecan and SN38 [9]. This enhanced cellular activity correlates with more sustained induction of DNA damage markers. Studies tracking γ-H2AX foci formation, a sensitive indicator of DNA double-strand breaks, reveal that diflomotecan treatment produces more numerous and persistent foci compared to conventional CPTs at equitoxic concentrations [4]. The compound demonstrates particular efficacy in models with intact DNA damage response pathways, inducing prolonged S-phase arrest and apoptotic cell death [1] [9].

The translational potential of diflomotecan is further supported by its favorable pharmacokinetic profile. The expanded lactone ring confers exceptional stability, with less than 10% hydrolysis observed after 24 hours in human plasma [3]. This stability, combined with moderate lipophilicity, promotes extended systemic exposure to the active lactone form and enhanced tumor penetration. In vivo studies using human tumor xenograft models demonstrate significantly improved antitumor activity compared to irinotecan, including marked tumor regression in colorectal, lung, and leukemia models [1] [9]. Diflomotecan was the first hCPT derivative to enter clinical trials, representing a novel class of Top1 inhibitors specifically designed to overcome the pharmacologic limitations of conventional CPT analogs.

Table 3: Comparative Cytotoxicity of Diflomotecan and Reference Compounds

Cell LineTumor TypeDiflomotecan IC50 (nM)Topotecan IC50 (nM)SN38 IC50 (nM)Potency Ratio (vs Topotecan)
H460Non-small cell lung cancer0.5811.63.320.0
HT-29Colorectal adenocarcinoma1.1015.84.114.4
A549Lung carcinoma0.9218.25.219.8
MCF-7Breast adenocarcinoma1.2521.36.717.0
PC-3Prostate adenocarcinoma1.8524.67.313.3
U87MGGlioblastoma0.7828.48.936.4

Properties

CAS Number

220997-97-7

Product Name

Diflomotecan

IUPAC Name

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione

Molecular Formula

C21H16F2N2O4

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1

InChI Key

LFQCJSBXBZRMTN-OAQYLSRUSA-N

SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

BN 80915
BN-80915
BN80915
diflomotecan

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.